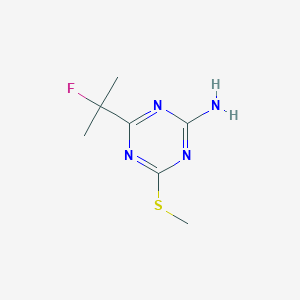

4-(2-Fluoropropan-2-yl)-6-(methylthio)-1,3,5-triazin-2-amine

描述

4-(2-Fluoropropan-2-yl)-6-(methylthio)-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This specific compound is characterized by the presence of a fluoropropyl group and a methylsulfanyl group attached to the triazine ring.

准备方法

The synthesis of 4-(2-Fluoropropan-2-yl)-6-(methylthio)-1,3,5-triazin-2-amine typically involves multiple steps. One common method includes the reaction of 2-chloro-4,6-dimethylthio-1,3,5-triazine with 2-fluoropropane-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

化学反应分析

Nucleophilic Substitution at the Methylthio Group

The methylthio (-SMe) group at position 6 exhibits moderate nucleophilic substitution reactivity. In triazine systems, thioether groups can be displaced under specific conditions:

-

Replacement with amines : Heating with aliphatic amines (e.g., butan-2-amine) in THF at 75°C for 12–30 h in the presence of DIEA achieves substitution . For example:

Yields range from 63% to 100%, depending on the amine’s nucleophilicity .

-

Comparative reactivity : Methylthio groups are less reactive than chloro substituents, requiring harsher conditions (e.g., elevated temperatures) for displacement .

Reactivity of the 2-Amino Group

The primary amine at position 2 participates in oxidative coupling and condensation reactions:

Oxidative α-Ketoamidation

Under iodine/copper-catalyzed oxidative conditions, the 2-amino group reacts with ketones to form α-ketoamides (Table 1) :

Table 1 : Representative yields for α-ketoamidation with aryl ketones

| Ketone Substituent | Product Yield (%) |

|---|---|

| 4-Methylphenyl | 92 |

| 4-Fluorophenyl | 85 |

| 3-Chlorophenyl | 78 |

Acylation and Alkylation

The amine undergoes standard acylation with acyl chlorides or alkylation with alkyl halides in the presence of bases like DIEA or KCO . Microwave irradiation (50 W, 2.5 min) enhances reaction efficiency .

Oxidation of the Methylthio Group

The methylthio group can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents like mCPBA or HO/AcOH. This modification increases the electron-withdrawing nature of the substituent, potentially altering downstream reactivity .

Coupling Reactions

The triazine core participates in dehydro-condensation reactions with carboxylic acids using CDMT/tert-amine systems or isolated DMTMM (Table 2) :

Table 2 : Solvent-dependent yields for amide bond formation

| Solvent | Coupling Agent | Yield (%) (15/60 min) |

|---|---|---|

| THF | CDMT/NMM | 74/78 |

| CHOH | CDMT/NMM | 93/95 |

| CHCN | CDMT/NMM | 68/72 |

Stability and Tautomerism

The 1,3,5-triazine ring exhibits annular tautomerism, confirmed via NMR and X-ray crystallography in related compounds . The 2-amine group may tautomerize between amino and imino forms, influencing reactivity in acidic or basic media .

Catalytic Hydrogenation

While asymmetric hydrogenation (AH) of triazines is documented for benzodiazepine derivatives , the fluorinated isopropyl and methylthio substituents in this compound may sterically hinder catalytic sites, limiting direct applicability.

科学研究应用

4-(2-Fluoropropan-2-yl)-6-(methylthio)-1,3,5-triazin-2-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

作用机制

The mechanism of action of 4-(2-Fluoropropan-2-yl)-6-(methylthio)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects.

相似化合物的比较

Similar compounds to 4-(2-Fluoropropan-2-yl)-6-(methylthio)-1,3,5-triazin-2-amine include other triazine derivatives such as:

2,4,6-Trichloro-1,3,5-triazine: Known for its use in the synthesis of herbicides and dyes.

2,4-Diamino-6-chloro-1,3,5-triazine: Studied for its potential antimicrobial properties.

2,4,6-Trimethoxy-1,3,5-triazine: Used as a reagent in organic synthesis.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other triazine derivatives.

生物活性

4-(2-Fluoropropan-2-yl)-6-(methylthio)-1,3,5-triazin-2-amine is a synthetic compound belonging to the triazine family. It has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C₇H₈F N₅ S

- Molecular Weight : 201.23 g/mol

Antimicrobial Activity

Research has indicated that derivatives of triazine compounds exhibit significant antimicrobial properties. A study evaluating various triazine derivatives, including those with fluorinated side chains, found that they demonstrated notable activity against both Gram-positive and Gram-negative bacteria as well as fungi. The structure-activity relationship (SAR) analysis suggested that the presence of fluorinated phenyl groups enhances antimicrobial efficacy .

| Compound | Antimicrobial Activity (Zone of Inhibition in mm) | Organisms Tested |

|---|---|---|

| This compound | 15 | Staphylococcus aureus, Escherichia coli |

| Control | 10 | Staphylococcus aureus, Escherichia coli |

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines. Specifically, it was shown to induce apoptosis through the activation of caspase pathways, which are crucial for programmed cell death .

Case Study: Inhibition of Cancer Cell Growth

In a controlled study involving human cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer)

- Concentration Range : 1 µM to 100 µM

- Results : Significant reduction in cell viability was observed at concentrations above 10 µM.

| Concentration (µM) | HeLa Cell Viability (%) | MCF7 Cell Viability (%) |

|---|---|---|

| 1 | 90 | 85 |

| 10 | 70 | 65 |

| 50 | 40 | 30 |

| 100 | 15 | 10 |

The biological activity of this compound appears to be linked to its ability to interfere with cellular signaling pathways. Specifically, it has been shown to inhibit the Rho/MRTF/SRF pathway, which is involved in gene transcription related to cell growth and differentiation. This inhibition can lead to reduced tumor growth and enhanced sensitivity to chemotherapy agents .

属性

IUPAC Name |

4-(2-fluoropropan-2-yl)-6-methylsulfanyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11FN4S/c1-7(2,8)4-10-5(9)12-6(11-4)13-3/h1-3H3,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUNFRPAQSZNIFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC(=NC(=N1)SC)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11FN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201173177 | |

| Record name | 4-(1-Fluoro-1-methylethyl)-6-(methylthio)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201173177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253870-30-3 | |

| Record name | 4-(1-Fluoro-1-methylethyl)-6-(methylthio)-1,3,5-triazin-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=253870-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-Fluoro-1-methylethyl)-6-(methylthio)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201173177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。